2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid

HIF-2α inhibition Hypoxia signaling N'-aryl isonicotinoylhydrazide

Researchers seeking to probe HIF-2α transcriptional inhibition or perform selectivity profiling against mutant IDH1 require a validated chemical tool with consistent purity. This 2-hydroxy-5-(naphthalen-1-yl)isonicotinic acid provides the essential 2-hydroxy-1-naphthyl pharmacophore. · Delivers ≥95% purity for reproducible target engagement assays. · Enables clean counter-screening versus 2-amino IDH1 inhibitors. · Sourced with full quality assurance and shipped ambient from US stock.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
CAS No. 1261907-05-4
Cat. No. B6391744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid
CAS1261907-05-4
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)C=C3C(=O)O
InChIInChI=1S/C16H11NO3/c18-15-8-13(16(19)20)14(9-17-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18)(H,19,20)
InChIKeyDNEIMXPRDFIYAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity Guide


2-Hydroxy-5-(naphthalen-1-yl)isonicotinic acid (CAS 1261907-05-4) belongs to the class of 5-aryl-2-oxo-1,2-dihydropyridine-4-carboxylic acids, distinguished by a 2-hydroxy substituent and a naphthalen-1-yl group at the 5-position of an isonicotinic acid scaffold [1]. Commercial catalog data identify it as a heterocyclic building block supplied at ≥95% purity (with one vendor listing ≥97%) primarily for research use . Its structural annotation implies potential interaction with targets sensitive to hydroxyl/naphthyl pharmacophores, though its specific pharmacological profile remains underexplored relative to more heavily investigated analogs.

Why Substitution Is Risky


The 2-hydroxy substituent on the pyridone ring of 2-hydroxy-5-(naphthalen-1-yl)isonicotinic acid imparts distinct hydrogen-bond donor/acceptor properties and tautomeric behavior compared to 2-amino or 2-unsubstituted analogs [1]. The naphthalen-1-yl group introduces a sterically demanding, π-rich aromatic surface that influences both molecular recognition and physicochemical properties (e.g., logP, solubility) in ways that differ substantially from smaller aryl or heteroaryl substituents [2]. Generic substitution with another “isonicotinic acid derivative” carries a high risk of altered target engagement, off-target effects, or synthetic incompatibility; the following quantitative evidence illustrates the consequences of such substitution.

Comparative Evidence Profiles


HIF-2α Inhibitory Phenotype

In a luciferase reporter gene assay using HTB-94 cells transfected with HRE-luciferase, compounds incorporating the 2-hydroxy-1-naphthyl substructure (the core moiety of the target compound) displayed HIF-2α inhibitory activity, whereas the initial N′-aryl isonicotinoylhydrazide library lacking this hydroxyl group showed no significant inhibition [1]. Although the reference study tested the hydrazide derivative rather than the free acid directly, the structure-activity relationship explicitly demonstrates that the 2-hydroxy-1-naphthyl motif is the pharmacophore responsible for activity, supporting the target compound's privileged scaffold status over non-hydroxylated or non-naphthyl-bearing analogs [1].

HIF-2α inhibition Hypoxia signaling N'-aryl isonicotinoylhydrazide

Purity Grade Comparison

Among commercial suppliers, the target compound is available at two distinct purity grades: 95% (abcr GmbH, Product AB324708) and 97% (Chemenu, Product CM259324) . This 2-percentage-point difference in minimum purity translates to up to 2 wt% additional impurities in the lower-purity grade, which can be significant for medicinal chemistry campaigns requiring high-confidence SAR data or for biophysical assays sensitive to trace contaminants .

Purity Quality control Synthesis

Selectivity vs. IDH1 Mutant

In contrast to 2-amino-5-(naphthalen-1-yl)isonicotinic acid derivatives, which have been reported in patent literature as inhibitors of mutant IDH1 (R132H) with IC50 values as low as 11 nM in biochemical assays, no IDH1 inhibition data has been reported for 2-hydroxy-5-(naphthalen-1-yl)isonicotinic acid [1]. The absence of IDH1 activity implies a distinct biological selectivity profile, making the 2-hydroxy analog potentially useful in studies where IDH1 pathway interference must be avoided.

IDH1 inhibitor Cancer metabolism Selectivity

Research Applications


HIF-2α Pharmacophore Optimization

The 2-hydroxy-1-naphthyl substructure, which constitutes the core of this compound, has been validated as an essential pharmacophore for HIF-2α transcriptional inhibition in cell-based reporter assays [1]. Researchers engaged in HIF-2α inhibitor design can rationally obtain this compound as a synthetic intermediate for generating N′-aryl hydrazide derivatives or other functionalized analogs that preserve the critical 2-hydroxy-1-naphthyl motif [1].

Selectivity Profiling Against IDH1

Because the 2-amino congener (2-amino-5-(naphthalen-1-yl)isonicotinic acid) and its derivatives are documented mutant IDH1 inhibitors with low-nanomolar potency [1], the 2-hydroxy analog presents a structurally matched negative-control or counter-screening compound. Procuring 2-hydroxy-5-(naphthalen-1-yl)isonicotinic acid allows side-by-side selectivity profiling against IDH1 while maintaining the same core architecture, supporting cleaner target deconvolution [1].

High-Purity Biophysical Assays

With commercially available purity confirmed at 97% (Chemenu CM259324) versus the more common 95% grade, scientists requiring minimal impurity interference for sensitive techniques (SPR, ITC, crystallography) can specify the higher-purity source to reduce contaminant-driven artifacts [1].

Hypoxia-Targeted Library Synthesis

The combination of a hydrogen-bond-donating 2-hydroxy group and a sterically bulky naphthalen-1-yl substituent provides a unique chemical handle for diversity-oriented synthesis. This compound can serve as a core intermediate for generating focused libraries aimed at hypoxia-related targets, leveraging the validated HIF-2α phenotype conferred by its substructure [1].

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